molecular formula C15H12N2O B3481717 9-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3481717
M. Wt: 236.27 g/mol
InChI Key: WHBAXSPPKQWOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . This family of compounds exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidants

  • Study 1: Pyrido[1,2-a]pyrimidin-4-one derivatives, including 9-methyl variants, have been identified as selective inhibitors of aldose reductase, an enzyme involved in diabetic complications. These compounds also exhibit significant antioxidant properties, with certain derivatives showing enhanced activity (La Motta et al., 2007).

Reactivity and Tautomerism Studies

  • Study 2: Investigations into the reactivity and stereochemistry of 9-aminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones have been conducted, revealing insights into their oxidation processes and structural properties (Breining et al., 1985).
  • Study 3: Research on the structure and reactivity of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has shown specific alkylation and electrophilic substitution patterns, providing a deeper understanding of its chemical behavior (Smirnov et al., 1992).

Synthesis and Chemical Modification

  • Study 4: A study focused on the liquid chromatographic determination of a specific 9-methyl-pyrido[1,2-a]pyrimidin-4-one derivative in human plasma, indicating its relevance in pharmacokinetics and drug monitoring (Cheng et al., 1987).
  • Study 5: The synthesis of ethyl 9-bromo-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates and their reactions with N-methylaniline has been explored, yielding novel tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring systems (Hermecz et al., 1991).

Biological and Pharmacological Properties

  • Study 6: An examination of methylation at position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aimed at enhancing their analgesic properties, reveals insights into chemical modifications for optimizing biological activity (Ukrainets et al., 2015).

Synthesis Techniques and Derivative Formation

  • Study 7: Research on the synthesis of 9-hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one and its derivatives provides valuable information on their preparation and potential applications in various fields (Yale & Sheehan, 1973).
  • Study 8: The synthesis of 9-(benzylidenehydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro- and 9-(benzylidenehydrazine)-6-methyl-4-oxo-6,7-dihydro-4H-pyrido[1,2-a]pyrimidine derivatives highlights their versatility and potential in developing new compounds (Hermecz et al., 1991).

Pharmaceutical Applications

  • Study 9: Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones demonstrates the chemical versatility of these compounds, which could be relevant in pharmaceutical synthesis (Horváth et al., 1983).

Antiallergic Properties

  • Study 10: The development of new antiallergic agents based on 9-hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones showcases the potential therapeutic applications of these compounds (Hermecz et al., 1982).

Properties

IUPAC Name

9-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-17-14(18)10-13(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBAXSPPKQWOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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